molecular formula C16H25ClN2O2 B1670962 Droxicainide hydrochloride CAS No. 149572-05-4

Droxicainide hydrochloride

Cat. No.: B1670962
CAS No.: 149572-05-4
M. Wt: 312.83 g/mol
InChI Key: ZBNGGCXOSMHCEV-UHFFFAOYSA-N
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Description

Droxicainide hydrochloride is a piperidine derivative known for its potential as an antiarrhythmic agent. It is a hydrochloride salt form of droxicainide, which has shown promising results in experimental studies for its therapeutic index and safety margin. The compound is chemically identified as N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide monohydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of droxicainide hydrochloride involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-hydroxyethylpiperidine to yield droxicainide. The final step involves the conversion of droxicainide to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The reaction is typically carried out in a controlled environment to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions: Droxicainide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to its amine form using reducing agents.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed: The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.

Scientific Research Applications

Droxicainide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of antiarrhythmic agents and their mechanisms.

    Biology: The compound is utilized in experiments to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound is investigated for its potential use in treating cardiac arrhythmias and other related conditions.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

Droxicainide hydrochloride exerts its effects by blocking sodium channels in cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity. This action reduces the occurrence of arrhythmias. The compound targets the sodium channels and modulates their activity, thereby affecting the excitability and conductivity of cardiac cells .

Comparison with Similar Compounds

    Lidocaine: Another antiarrhythmic agent that shares a similar mechanism of action but differs in potency and safety profile.

    Procainamide: Used for similar therapeutic purposes but has a different chemical structure and pharmacokinetic properties.

    Flecainide: A potent antiarrhythmic agent with a different molecular target and mechanism of action.

Uniqueness: Droxicainide hydrochloride is unique due to its higher potency and wider safety margin compared to lidocaine. It also produces fewer side effects and has a more favorable therapeutic index .

Properties

CAS No.

149572-05-4

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H

InChI Key

ZBNGGCXOSMHCEV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALS 1249
ALS-1249
droxicainide
N-(2-hydroxyethyl)pipecolinyl-2,6-dimethylanilide
S 1249
S-1249

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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